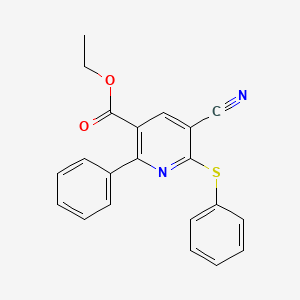

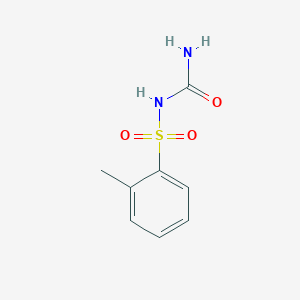

![molecular formula C25H30N4O4S B2668364 azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone CAS No. 1021089-87-1](/img/structure/B2668364.png)

azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “azepan-1-yl(1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl)methanone” is a chemical compound that has been studied for its potential as a G protein-gated inwardly-rectifying potassium (GIRK) channel activator .

Synthesis Analysis

The synthesis of this compound involves the use of a new ether-based scaffold paired with a novel sulfone-based head group . This combination has resulted in a potent and selective GIRK1/2 activator .Molecular Structure Analysis

The molecular structure of this compound includes a 1,1-dioxidotetrahydrothiophen-3-yl group, a 4-methoxyphenyl group, and a 3-methyl-1H-pyrazolo[3,4-b]pyridin-4-yl group attached to an azepan-1-yl methanone core .Scientific Research Applications

Photolysis of Aryl Azides

Research by Purvis, Smalley, Suschitzky, and Alkhader (1984) explored the photolyses of ortho-substituted aryl azides, leading to the production of 3-substituted 2-methoxy-3H-azepines under certain conditions. This study contributes to understanding the reactions and products of aryl azides, which are relevant to the broader chemical family including azepan derivatives (Purvis et al., 1984).

Synthesis and Biological Evaluation of Pyrazoline Derivatives

Ravula, Babu, Manich, Rika, Chary, and Ch (2016) investigated the synthesis of novel pyrazoline derivatives, including pyridin-4-yl methanone derivatives, via conventional and microwave irradiation methods. These compounds were evaluated for their anti-inflammatory and antibacterial activity, providing insights into the potential therapeutic applications of such derivatives (Ravula et al., 2016).

Antiinflammatory and Analgesic Activity

Muchowski et al. (1985) synthesized and assessed pyridine and azepine derivatives for their antiinflammatory and analgesic activity. This study highlights the potential medical applications of these compounds in treating pain and inflammation (Muchowski et al., 1985).

Antimicrobial Activity of Pyrazoline Derivatives

Kumar, Meenakshi, Kumar, and Kumar (2012) synthesized pyrazol-1-yl)(pyridin-4-yl)methanones, showing potent antimicrobial activity against various pathogens. This research provides valuable insights into the development of new antimicrobial agents (Kumar et al., 2012).

Isomorphous Structures in Azepine Derivatives

Swamy, Müller, Srinivasan, Perumal, and Krishnakumar (2013) investigated isomorphous structures in azepine derivatives, providing crucial information about the chemical and structural properties of these compounds (Swamy et al., 2013).

Azine and Azepine Derivatives in Organic Chemistry

Schweizer, Cao, Rheingold, and Bruch (1993) explored the synthesis of azine and azepine derivatives, contributing to the broader understanding of these compounds in organic chemistry and potential applications in various fields (Schweizer et al., 1993).

Neuroprotective Activity of Azepine Derivatives

Szydlowska, Kamińska, Baude, Parsons, and Danysz (2007) studied the neuroprotective potential of azepine derivatives, indicating their possible applications in treating neurological conditions (Szydlowska et al., 2007).

Mechanism of Action

Future Directions

The future directions for the research on this compound could involve further optimization of the ether-based scaffold and sulfone-based head group to enhance its potency and selectivity as a GIRK1/2 activator . Additionally, the compound’s metabolic stability could be improved over the prototypical urea-based compounds .

properties

IUPAC Name |

azepan-1-yl-[1-(1,1-dioxothiolan-3-yl)-6-(4-methoxyphenyl)-3-methylpyrazolo[3,4-b]pyridin-4-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4S/c1-17-23-21(25(30)28-12-5-3-4-6-13-28)15-22(18-7-9-20(33-2)10-8-18)26-24(23)29(27-17)19-11-14-34(31,32)16-19/h7-10,15,19H,3-6,11-14,16H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZDCEEMAUHCKJY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)N4CCCCCC4)C5CCS(=O)(=O)C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[5-(Difluoromethyl)pyridin-2-yl]methanamine;dihydrochloride](/img/structure/B2668283.png)

![4-methyl-3-nitro-N-[4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B2668285.png)

![1-(2-(Benzo[d][1,3]dioxol-5-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-3-phenylurea](/img/structure/B2668295.png)

![7-(benzo[d][1,3]dioxol-5-yl)-N-benzyl-1,4-thiazepane-4-carboxamide](/img/structure/B2668298.png)

![(E)-4-(Dimethylamino)-N-[2,2,2-trifluoro-1-(1-methylpyrrol-3-yl)ethyl]but-2-enamide](/img/structure/B2668299.png)

![1-[8-(4-bromophenyl)-6,7-dimethyl-7,8-dihydro-6H-[1,3]dioxolo[4,5-g]chromen-6-yl]pyrrolidine](/img/structure/B2668303.png)